![molecular formula C28H24N2O3 B3946950 1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-(naphthalen-1-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3946950.png)
1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-(naphthalen-1-yl)-1,5-dihydro-2H-pyrrol-2-one
Overview
Description
1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-(naphthalen-1-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolones This compound is characterized by its unique structure, which includes a pyrrolone core substituted with methoxyphenyl and naphthyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-(naphthalen-1-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolone Core: The initial step involves the cyclization of appropriate precursors to form the pyrrolone core. This can be achieved through the reaction of an amine with a carbonyl compound under acidic or basic conditions.
Substitution Reactions: The introduction of the methoxyphenyl and naphthyl groups is carried out through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure the selective substitution at the desired positions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-(naphthalen-1-yl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxy and naphthyl groups can undergo substitution reactions with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Substitution reactions may require catalysts like palladium on carbon or specific conditions such as elevated temperatures or acidic/basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-(naphthalen-1-yl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-(naphthalen-1-yl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methoxyphenyl)-1-cyclopropanecarboxylic acid
- 1-(4-methoxyphenyl)ethanol
- 1-[(4-methoxyphenyl)(phenyl)methyl]piperazine
Uniqueness
1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-(naphthalen-1-yl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of methoxyphenyl and naphthyl groups attached to a pyrrolone core This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
IUPAC Name |
4-(4-methoxyanilino)-1-(4-methoxyphenyl)-2-naphthalen-1-yl-2H-pyrrol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O3/c1-32-22-14-10-20(11-15-22)29-26-18-27(25-9-5-7-19-6-3-4-8-24(19)25)30(28(26)31)21-12-16-23(33-2)17-13-21/h3-18,27,29H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYJQHIAWSPLLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)OC)C4=CC=CC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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